molecular formula C8H7FN2O B11917987 3-(Benzyloxy)-3-fluoro-3H-diazirene CAS No. 134613-19-7

3-(Benzyloxy)-3-fluoro-3H-diazirene

Cat. No.: B11917987
CAS No.: 134613-19-7
M. Wt: 166.15 g/mol
InChI Key: FZBOWHHFCLFMLA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-3-fluoro-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3-fluoro-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of benzyloxy-substituted precursors with fluorinating agents to introduce the fluorine atom into the diazirine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Benzyloxy)-3-fluoro-3H-diazirine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3-fluoro-3H-diazirine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring into other functional groups.

    Substitution: The benzyloxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(Benzyloxy)-3-fluoro-3H-diazirine has a wide range of applications in scientific research:

    Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3-fluoro-3H-diazirine involves its ability to form reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, making it a valuable tool in photoaffinity labeling. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Benzyloxy)-3-fluoro-3H-diazirine include other diazirines with different substituents, such as 3-(benzyloxy)-3-chloro-3H-diazirine and 3-(benzyloxy)-3-methyl-3H-diazirine.

Uniqueness

What sets 3-(Benzyloxy)-3-fluoro-3H-diazirine apart is its unique combination of benzyloxy and fluoro substituents, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

134613-19-7

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

3-fluoro-3-phenylmethoxydiazirine

InChI

InChI=1S/C8H7FN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

FZBOWHHFCLFMLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2(N=N2)F

Origin of Product

United States

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